Spectroscopic data (NMR, IR, MS) for 1H-Pyrazol-4-amine
Spectroscopic data (NMR, IR, MS) for 1H-Pyrazol-4-amine
A Comprehensive Spectroscopic Analysis of 1H-Pyrazol-4-amine
This technical guide provides a detailed overview of the spectroscopic data for 1H-Pyrazol-4-amine, a significant heterocyclic amine in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
1H-Pyrazol-4-amine (C₃H₅N₃) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino group at the 4-position.[1] Its molecular weight is approximately 83.09 g/mol .[1] The structural characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for 1H-Pyrazol-4-amine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | Singlet | - |
| H-5 | ~7.5 | Singlet | - |
| NH₂ | ~3.5 - 5.0 | Broad Singlet | - |
| NH | ~12.0 - 13.0 | Broad Singlet | - |
Note: Predicted values are based on typical ranges for pyrazole and aromatic amine protons. The chemical shifts of NH and NH₂ protons can vary significantly with solvent and concentration.
Table 2: Experimental ¹³C NMR Data for 1H-Pyrazol-4-amine
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
Note: While a ¹³C NMR spectrum for 1H-Pyrazol-4-amine is noted in the PubChem database (Instrument: Bruker WP-200), specific chemical shift values are not publicly listed.[1] The values for pyrazole derivatives can be found in various studies.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands for 1H-Pyrazol-4-amine
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium-Strong |
| N-H (pyrazole) | Stretch | 3300 - 3100 | Broad, Medium |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C=C, C=N (ring) | Stretch | 1600 - 1450 | Medium-Strong |
| N-H (amine) | Bend | 1650 - 1580 | Medium-Strong |
Note: The N-H stretching region can be complex due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Pyrazol-4-amine, the molecular ion peak [M]⁺ is expected at an m/z of approximately 83.
Table 4: Predicted Mass Spectrometry Fragmentation for 1H-Pyrazol-4-amine
| m/z | Proposed Fragment | Notes |
| 83 | [C₃H₅N₃]⁺ | Molecular Ion Peak |
| 56 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 55 | [M - N₂]⁺ | Loss of nitrogen molecule |
| 42 | [M - CHN₂]⁺ | Ring fragmentation |
Note: The fragmentation of heterocyclic amines can be complex.[4] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the chemical shifts are reported in ppm relative to TMS. For ¹³C NMR, the spectrum is proton-decoupled to simplify the signals to singlets for each carbon atom.
FTIR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] The sample, either as a solid (mixed with KBr to form a pellet) or as a thin film, is placed in the path of an infrared beam. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrations of the chemical bonds within the molecule.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1H-Pyrazol-4-amine.
References
- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
